5-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ol 5-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ol
Brand Name: Vulcanchem
CAS No.: 53009-34-0
VCID: VC17288926
InChI: InChI=1S/C9H8FNO2/c10-8-3-1-7(2-4-8)9(12)5-6-11-13-9/h1-4,6,12H,5H2
SMILES:
Molecular Formula: C9H8FNO2
Molecular Weight: 181.16 g/mol

5-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ol

CAS No.: 53009-34-0

Cat. No.: VC17288926

Molecular Formula: C9H8FNO2

Molecular Weight: 181.16 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ol - 53009-34-0

Specification

CAS No. 53009-34-0
Molecular Formula C9H8FNO2
Molecular Weight 181.16 g/mol
IUPAC Name 5-(4-fluorophenyl)-4H-1,2-oxazol-5-ol
Standard InChI InChI=1S/C9H8FNO2/c10-8-3-1-7(2-4-8)9(12)5-6-11-13-9/h1-4,6,12H,5H2
Standard InChI Key JEJKNBUKVDDVFV-UHFFFAOYSA-N
Canonical SMILES C1C=NOC1(C2=CC=C(C=C2)F)O

Introduction

Chemical Structure and Molecular Properties

The compound features a 4,5-dihydro-1,2-oxazole (isoxazoline) ring system, where the 5-position is substituted with a hydroxyl group (-OH) and the 4-position is linked to a 4-fluorophenyl moiety. The fluorine atom at the para position of the phenyl ring introduces electronegativity, influencing electronic distribution and intermolecular interactions.

Molecular Formula: C₉H₈FNO₂
Molecular Weight: 197.16 g/mol
IUPAC Name: 5-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ol

Key structural features include:

  • Isoxazoline ring: A five-membered ring containing one oxygen and one nitrogen atom, partially saturated to enhance conformational flexibility.

  • Hydroxyl group: Positioned at the 5-carbon, enabling hydrogen bonding and solubility modulation.

  • 4-Fluorophenyl group: Aromatic ring with fluorine substitution, known to enhance metabolic stability and binding affinity in bioactive molecules .

PropertyValue/Description
Molecular FormulaC₉H₈FNO₂
Molecular Weight197.16 g/mol
Predicted LogP1.2 (estimated via analog comparison)
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (O, N, F)

Synthesis and Manufacturing

While no direct synthesis protocols for 5-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ol are documented, analogous compounds suggest viable routes. For example, 5-(chloromethyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole ( ) is synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkenes. Adapting this method, the target compound could be synthesized through:

  • Nitrile Oxide Precursor: Generation of a nitrile oxide from 4-fluorobenzaldehyde oxime.

  • Cycloaddition: Reaction with a hydroxyl-containing alkene (e.g., allyl alcohol) under basic conditions.

  • Protection/Deprotection: Use of protective groups (e.g., silyl ethers) to prevent hydroxyl oxidation during synthesis.

Critical parameters include:

  • Temperature: 0–25°C to control exothermic reactions.

  • Catalysts: Lewis acids like ZnCl₂ to accelerate cycloaddition.

  • Purification: Column chromatography or recrystallization for isolation .

Physicochemical Properties

The compound’s properties are influenced by its functional groups:

  • Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the hydroxyl group; limited solubility in nonpolar solvents.

  • Melting Point: Estimated at 80–85°C based on analogs like 5-(chloromethyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole (mp 56–59°C) , with the hydroxyl group increasing intermolecular hydrogen bonding.

  • Stability: Susceptible to oxidation at the hydroxyl group; storage under inert atmosphere recommended.

Biological Activities and Applications

Structural analogs of dihydrooxazole derivatives exhibit diverse bioactivities:

Antimicrobial Activity

Compounds with fluorophenyl and hydroxyl groups show efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi. The hydroxyl group may enhance membrane penetration, while fluorine improves pharmacokinetic properties .

Kinase Inhibition

Fluorophenyl groups are common in kinase inhibitors (e.g., EGFR inhibitors). The compound’s structure aligns with pharmacophores targeting ATP-binding sites, suggesting potential anticancer applications .

BioactivityHypothesized TargetMechanism
AntimicrobialBacterial cell wall synthesisDisruption of peptidoglycan crosslinking
Anti-inflammatoryCOX-2 enzymeCompetitive inhibition
AnticancerTyrosine kinasesATP-binding site obstruction

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and reduce purification steps.

  • Biological Screening: Evaluate antimicrobial and anticancer efficacy in vitro using standardized assays (e.g., MIC for bacteria, MTT for cancer cells).

  • Computational Studies: Molecular dynamics simulations to predict binding modes with therapeutic targets.

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